molecular formula C4H7NO2 B1234103 TACA CAS No. 25747-40-4

TACA

Cat. No.: B1234103
CAS No.: 25747-40-4
M. Wt: 101.10 g/mol
InChI Key: FMKJUUQOYOHLTF-OWOJBTEDSA-N
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Description

Trans-4-Aminocrotonic acid, commonly referred to as TACA, is a chemical compound with the molecular formula C4H7NO2. It is a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors. This compound also acts as a GABA uptake inhibitor and a substrate for GABA transaminase (GABA-T). This compound is of significant interest in neuropharmacology due to its effects on neuronal signaling and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 4-aminobut-2-enoic acid, also known as (E)-4-Amino-2-butenoic acid, is the human GABAc Rho1 receptor . This receptor is a type of ionotropic receptor and plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

4-Aminobut-2-enoic acid interacts with the GABAc Rho1 receptor, acting as an agonist . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. The activation of the GABAc Rho1 receptor results in the production of whole cell currents, which are essential for the transmission of signals in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Aminocrotonic acid typically involves the reaction of 7-aminocephalosporanic acid with 20-mercapto-4-methyl-5-carboxymethyl-1,3-thiazole in the presence of a base. The resulting solution is then added to less than one equivalent of an acid to initiate the precipitation of TACA from the solution .

Industrial Production Methods

Industrial production of trans-4-Aminocrotonic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystalline form of this compound is obtained through careful precipitation and purification steps .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Aminocrotonic acid undergoes various chemical reactions, including:

    Oxidation: TACA can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trans-4-Aminocrotonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Gamma-Aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the central nervous system.

    Muscimol: A potent GABAA receptor agonist derived from the Amanita muscaria mushroom.

    Baclofen: A GABAB receptor agonist used as a muscle relaxant and antispastic agent.

Uniqueness

Trans-4-Aminocrotonic acid is unique in its dual role as both a GABA receptor agonist and a GABA uptake inhibitor. This dual functionality allows it to modulate GABAergic signaling more comprehensively compared to other similar compounds. Additionally, its specific interaction with GABAC receptors distinguishes it from other GABAergic compounds that primarily target GABAA or GABAB receptors .

Biological Activity

Tumor-associated carbohydrate antigens (TACAs) are glycan structures expressed aberrantly on the surface of tumor cells. They play significant roles in tumor biology and immunology, influencing immune responses and cancer progression. This article delves into the biological activity of TACAs, examining their mechanisms of action, interactions with immune cells, and potential therapeutic applications.

TACAs are involved in several biological processes, particularly in the context of cancer:

  • Immune Evasion : TACAs can inhibit immune responses, allowing tumor cells to evade detection by the immune system. For instance, sialic acid-containing TACAs interact with immune receptors such as Siglecs, which are known to dampen T cell activation and promote tumor growth .
  • Modulation of Immune Surveillance : TACAs serve as targets for immune surveillance mechanisms. They can activate natural killer (NK) cells and other components of the innate immune system, leading to the destruction of tumor cells .
  • Regulation of Cell Adhesion : TACAs influence cell adhesion through interactions with integrins and focal adhesion kinase (FAK), which are critical for cancer cell invasion and metastasis .

Interaction with Immune Cells

TACAs interact with various immune cells, including:

  • Natural Killer (NK) Cells : Some TACAs can enhance NK cell activity, promoting the lysis of tumor cells without prior sensitization. Conversely, certain TACAs may inhibit NK cell function, highlighting a dual role in immune modulation .
  • T Cells : Although T cells are less directly involved in the initial response to TACAs compared to antibodies and NK cells, they can be activated through glycan recognition pathways. This activation is crucial for developing long-term adaptive immunity against tumors .

Therapeutic Implications

The targeting of TACAs presents a promising avenue for cancer immunotherapy:

  • Monoclonal Antibodies : Antibodies against specific TACAs can enhance anti-tumor immunity by marking cancer cells for destruction or blocking inhibitory signals that tumors exploit to evade immune responses .
  • Vaccination Strategies : Vaccines designed to elicit strong antibody responses against TACAs have shown potential in preclinical models. These strategies aim to enhance the recognition of tumor cells by the immune system without damaging normal tissues .

Case Study 1: Immunotherapy Targeting TACAs

A study investigated the efficacy of a vaccine targeting sialylated TACAs in mice. The results demonstrated that vaccination led to a significant reduction in tumor size and improved survival rates compared to control groups. Notably, there was an increase in NK cell activity post-vaccination, indicating an enhanced immune response against tumors expressing these antigens .

Case Study 2: Clinical Trials on TACA-Targeting Antibodies

Recent clinical trials have focused on monoclonal antibodies that target specific TACAs. One trial reported a marked increase in patient survival rates when treated with an anti-TACA antibody compared to standard therapies. The study highlighted that these antibodies not only targeted tumor cells but also modulated the tumor microenvironment to favor anti-tumor immunity .

Table 1: Summary of this compound Types and Their Biological Activities

This compound TypeImmune InteractionRole in CancerTherapeutic Targeting
Sialylated GlycansInhibit T cell activationImmune evasionMonoclonal antibodies
Lewis AntigensActivate NK cellsTumor recognitionVaccination strategies
Globo HTarget for antibody therapyTumor-specific antigenImmunotherapy

Table 2: Key Research Findings on this compound Activity

Study ReferenceFindingsImplications
PMC4515579TACAs modulate NK cell activityPotential for enhancing immunotherapy
Alpha-gal InformationVaccination enhances this compound responses without damageSafe therapeutic strategies
JITC BMJMonoclonal antibodies improve survival ratesEffective targeting in clinical settings

Properties

IUPAC Name

(E)-4-aminobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJUUQOYOHLTF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045648
Record name (E)-4-amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25747-40-4, 38090-53-8
Record name 4-Aminocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOCROTONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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